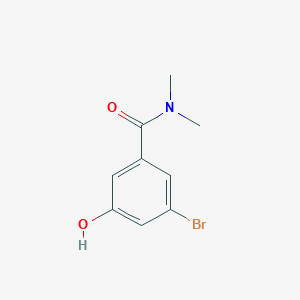

3-Bromo-5-hydroxy-N,N-dimethylbenzamide

Descripción

3-Bromo-5-hydroxy-N,N-dimethylbenzamide (C₉H₁₀BrNO₂, molecular weight 244.09 g/mol) is a benzamide derivative featuring a bromine atom at position 3, a hydroxyl group at position 5, and an N,N-dimethylamide substituent.

For example, 2-amino-5-bromo-N,3-dimethylbenzamide is synthesized via constant-current electrolysis using platinum electrodes and dilute sulfuric acid, achieving high yields (97.3%) under optimized conditions . Similar strategies, such as bromination of hydroxy-substituted precursors or regioselective functionalization, may apply to the target compound.

Characterization: Standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and elemental analysis are typically employed for characterization, as demonstrated for structurally related compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and 6-chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine .

Propiedades

Fórmula molecular |

C9H10BrNO2 |

|---|---|

Peso molecular |

244.08 g/mol |

Nombre IUPAC |

3-bromo-5-hydroxy-N,N-dimethylbenzamide |

InChI |

InChI=1S/C9H10BrNO2/c1-11(2)9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,1-2H3 |

Clave InChI |

MRXBQWZOCIRPHV-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C(=O)C1=CC(=CC(=C1)Br)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional nuances of 3-bromo-5-hydroxy-N,N-dimethylbenzamide significantly influence its physical, chemical, and biological properties compared to analogous benzamides. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Hydroxyl vs.

Reactivity in Functionalization Reactions

- Esterification : N,N-Dimethylbenzamide derivatives with electron-donating groups (e.g., 5-OH in the target compound) show higher yields in esterification reactions compared to electron-withdrawing substituents like trifluoromethoxy. For example, para-substituted derivatives achieve 82–100% yields under mild conditions .

- Bromination: Electrochemical bromination methods, as used for 2-amino-5-bromo-N,3-dimethylbenzamide, are efficient (97.3% yield) and may be adaptable to the target compound .

Pharmacological Relevance

- The hydroxyl group in the target compound may confer antioxidant or metal-chelating properties, contrasting with the fluorinated and cyclopropylamide derivatives (e.g., 5-bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide), which are optimized for kinase inhibition and metabolic stability .

- N,N-Dimethylamide groups generally enhance blood-brain barrier penetration, as seen in azaxanthene-based glucocorticoid receptor modulators .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.